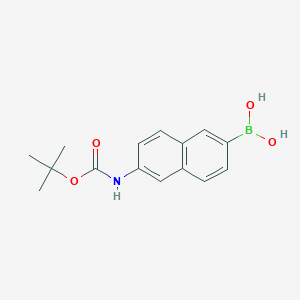

(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid

Description

(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid (CAS: 681131395-21-5) is a naphthalene-derived boronic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and a boronic acid moiety at position 2. The Boc group serves as a protective agent for amines, enabling stability during synthetic reactions such as Suzuki-Miyaura cross-couplings. This compound is available at 95% purity and is utilized in medicinal chemistry and materials science for constructing complex aromatic systems .

Properties

IUPAC Name |

[6-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-15(2,3)21-14(18)17-13-7-5-10-8-12(16(19)20)6-4-11(10)9-13/h4-9,19-20H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPZEEZAOPSURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid typically involves a multi-step process:

Protection of the Amino Group: The starting material, 2-amino naphthalene, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amino group, forming (6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)amine.

Formation of the Boronic Acid: The protected amine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or potassium acetate, used to facilitate borylation and coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids: Such as trifluoroacetic acid for deprotection of the Boc group.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Amines: Formed after deprotection and subsequent substitution reactions.

Scientific Research Applications

(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: Used in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT) in cancer treatment.

Mechanism of Action

The mechanism of action of (6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group can be deprotected to yield a free amine, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 6-(Benzyloxy)-2-naphthylboronic Acid (CAS 152915-83-8)

- Structure : Benzyloxy group at position 6, boronic acid at position 2.

- Molecular Formula : C₁₇H₁₅BO₃; Molecular Weight : 278.11 g/mol.

- Benzyloxy is lipophilic but lacks the amine-protection utility of Boc.

- Applications : Used in aryl-aryl bond formations, with 97% purity .

(b) 6-Methoxy-2-naphthaleneboronic Acid (CAS 156641-98-4)

- Structure : Methoxy group at position 5.

- Molecular Formula : C₁₁H₁₁BO₃; Molecular Weight : 202.02 g/mol.

- Key Differences: Smaller substituent (methoxy vs. Boc-amino) reduces steric hindrance, likely improving coupling efficiency. Methoxy is electron-donating, altering electronic properties compared to the electron-withdrawing Boc group.

- Applications : Common in Suzuki reactions for drug intermediates .

(c) [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic Acid (CAS 1332505-17-5)

- Structure : Ether-linked 2-methoxyethoxy group at position 6.

- Key Differences: The ether group enhances solubility in polar solvents compared to Boc-amino. Flexible side chain may reduce crystallinity but improve solubility for solution-phase reactions .

Boc-Protected Analogues on Different Scaffolds

(a) (4-Boc-Aminophenyl)boronic Acid (CAS 330793-01-6)

- Structure: Boc-protected amino group on a benzene ring.

- Lower molecular weight (C₁₁H₁₄BNO₄ ≈ 239.05 g/mol) may improve solubility but limit stability in harsh conditions.

- Applications : Used in peptide coupling and as a building block for kinase inhibitors .

(b) (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic Acid (CAS 919347-67-4)

- Structure : Boc-protected piperazine on a pyridine ring.

- Molecular Formula : C₁₄H₂₂BN₃O₄; Molecular Weight : 307.16 g/mol.

- Key Differences :

- Heterocyclic pyridine core introduces nitrogen-based electronic effects, altering reactivity.

- Piperazine adds basicity, which may require pH optimization in reactions.

- Applications : Drug discovery for targeting heterocyclic pharmacophores .

Physicochemical and Reactivity Comparison

| Compound | Molecular Weight (g/mol) | Substituent at Position 6 | Steric Bulk | Solubility Profile | Reactivity in Suzuki Coupling |

|---|---|---|---|---|---|

| Target Compound | ~287* | Boc-amino | High | Moderate (lipophilic) | Moderate (steric hindrance) |

| 6-(Benzyloxy)-2-naphthylboronic acid | 278.11 | Benzyloxy | Moderate | Low | High |

| 6-Methoxy-2-naphthaleneboronic acid | 202.02 | Methoxy | Low | Moderate | Very High |

| (4-Boc-Aminophenyl)boronic acid | ~239.05 | Boc-amino | Moderate | Low | Moderate |

*Calculated based on formula C₁₅H₁₈BNO₄.

- Electronic Effects : The Boc group’s electron-withdrawing nature activates the boronic acid for coupling but may reduce nucleophilicity compared to electron-donating groups (e.g., methoxy) .

- Solubility : Lipophilic Boc and naphthalene groups limit aqueous solubility, whereas ether-containing analogues (e.g., 2-methoxyethoxy) improve polar solvent compatibility .

Biological Activity

(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid, with the CAS number 1131395-21-5, is a boronic acid derivative that has gained attention for its potential biological applications, particularly in medicinal chemistry. This compound features a naphthalene ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group, which may influence its biological interactions and efficacy.

- Molecular Formula : C15H18BNO4

- Molecular Weight : 287.12 g/mol

- Structure : The compound can be represented by the following SMILES notation:

O=C(OC(C)(C)C)NC1=CC2=CC=C(C=C2C=C1)B(O)O.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which plays a significant role in their biological activity. This characteristic is utilized in various applications, including enzyme inhibition and molecular recognition processes. The boronic acid moiety can interact with biomolecules such as proteins and nucleic acids, potentially leading to alterations in their function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including derivatives like this compound. For instance, compounds that incorporate boronic acids have demonstrated enhanced activity against β-lactamase producing bacteria by inhibiting the enzyme's activity and restoring the efficacy of β-lactam antibiotics .

Case Study :

In a study evaluating various β-amino boronic acids, it was found that certain derivatives exhibited significant potentiation of ampicillin against resistant strains, suggesting that this compound may similarly enhance antibiotic activity through β-lactamase inhibition .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes. For example, research has shown that boronated forms of RNase A can enhance cellular uptake and exhibit increased cytotoxicity against cancer cells by effectively degrading cytosolic RNA . This mechanism indicates that this compound could be explored for similar applications in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids often correlates with their structural features. Modifications to the amino group or the naphthalene ring can significantly affect potency and selectivity. For example, variations in the side chains attached to the boron atom can enhance binding affinity to target enzymes or receptors .

Table 1: Structure-Activity Relationship of Boronic Acids

| Compound | Modification | IC50 (nM) | Target |

|---|---|---|---|

| 1 | Naphthalene derivative | 9.5±0.6 | PfSUB1 |

| 2 | Boc protected amino group | 3.2±0.1 | OXA-23 β-lactamase |

| 3 | Lipophilic side chain | 2.0±0.1 | PfSUB1 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid?

- Methodology : The Boc-protected amino group is typically introduced via a two-step process:

Amination : React 6-aminonaphthalen-2-ylboronic acid with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid overprotection or side reactions. The boronic acid moiety may require protection during Boc installation if competing reactivity is observed .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm Boc group integration (e.g., tert-butyl singlet at ~1.3 ppm) and boronic acid proton signals (~8–10 ppm, broad) .

- X-ray Crystallography : Resolve crystal structure to verify hydrogen-bonding patterns and polymorphism risks, as seen in related naphthalenylboronic acids .

- HPLC-MS : Quantify purity (>95%) and detect anhydride byproducts (common in boronic acids) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are its primary reactivity profiles in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., bromoarenes) under Pd catalysis (e.g., Pd(PPh)) in aqueous base (NaCO) and polar solvents (DMF or THF) at 80–100°C. The Boc group remains stable under these conditions .

- Limitations : Steric hindrance from the naphthalene ring may reduce coupling efficiency with bulky substrates. Pre-activation with pinacol ester derivatives can improve reactivity .

Advanced Research Questions

Q. How does polymorphism affect its crystallographic behavior and stability?

- Structural Insights : Related naphthalenylboronic acids exhibit polymorphic forms due to variable hydrogen-bond networks (e.g., B–O–H···O interactions). Use single-crystal X-ray diffraction (SCXRD) to identify dominant packing motifs and assess thermodynamic stability .

- Stability Implications : Metastable polymorphs may degrade under humidity; conduct dynamic vapor sorption (DVS) studies to evaluate hygroscopicity .

Q. What strategies mitigate boronic acid self-condensation during storage?

- Stabilization Methods :

- Lyophilization : Store as a lyophilized solid under inert gas (Ar/N) at –20°C to prevent anhydride formation.

- Co-solvent Systems : Dissolve in THF/HO (4:1) with 0.1% acetic acid to suppress boroxine formation .

Q. How is this compound utilized in supramolecular sensor design?

- Sensor Applications : The boronic acid group binds diols (e.g., catechols, sugars), while the naphthalene backbone provides fluorescence signaling. For example, integrate into conjugated polymers or metal-organic frameworks (MOFs) for detecting neurotransmitters or environmental pollutants .

- Experimental Design : Optimize binding affinity via pH titration (pK ~8–9) and competitive assays with alizarin red S .

Q. Can computational modeling predict its reactivity in catalytic systems?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings. Compare with experimental yields using substituent electronic parameters (Hammett σ values) .

- Docking Simulations : Model interactions with enzyme active sites (e.g., proteases) for targeted drug delivery applications .

Q. What are its roles in photodynamic therapy (PDT) or organic electronics?

- PDT Applications : Conjugate with porphyrin derivatives via Suzuki coupling to enhance singlet oxygen generation. Validate efficacy via in vitro assays (e.g., HeLa cell lines) .

- Electronics : Incorporate into π-conjugated systems for organic light-emitting diodes (OLEDs). Characterize charge transport using cyclic voltammetry and UV-vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.